3,3-Dimethyl-1-nitrobut-1-ene

Asymmetric catalysis Cycloaddition Pyrrolidine synthesis

3,3-Dimethyl-1-nitrobut-1-ene (CAS 165881-29-8) is an aliphatic (E)-configured nitroalkene bearing a tert-butyl substituent at the β-position, classifying it as a β-quaternary-substituted nitroolefin (molecular formula C₆H₁₁NO₂, molecular weight 129.16 g/mol, density 0.964 g/cm³, boiling point 174.3 °C at 760 mmHg, flash point 53.95 °C, LogP 2.35). First reported by Knochel and Seebach in 1982 via DCC-mediated dehydration of the corresponding nitroaldol, this compound serves as a specialized electrophilic building block in asymmetric synthesis and medicinal chemistry.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 165881-29-8
Cat. No. B069839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-nitrobut-1-ene
CAS165881-29-8
Synonyms3,3-DIMETHYL-1-NITROBUT-1-ENE
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C=C[N+](=O)[O-]
InChIInChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3/b5-4+
InChIKeyMAWMSYJASPQMOC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-nitrobut-1-ene (CAS 165881-29-8): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3,3-Dimethyl-1-nitrobut-1-ene (CAS 165881-29-8) is an aliphatic (E)-configured nitroalkene bearing a tert-butyl substituent at the β-position, classifying it as a β-quaternary-substituted nitroolefin (molecular formula C₆H₁₁NO₂, molecular weight 129.16 g/mol, density 0.964 g/cm³, boiling point 174.3 °C at 760 mmHg, flash point 53.95 °C, LogP 2.35) . First reported by Knochel and Seebach in 1982 via DCC-mediated dehydration of the corresponding nitroaldol, this compound serves as a specialized electrophilic building block in asymmetric synthesis and medicinal chemistry . Unlike simple alkyl nitroalkenes, the fully substituted β-carbon confers distinct steric bulk and altered electronic properties that directly influence reaction diastereoselectivity, electrochemical reduction behavior, and product architecture in cycloaddition chemistry [1].

Why 3,3-Dimethyl-1-nitrobut-1-ene Cannot Be Replaced by Unsubstituted or β-Monosubstituted Nitroalkenes in Synthesis and Procurement


Generic nitroalkene substitution fails because the tert-butyl group at C3 of 3,3-dimethyl-1-nitrobut-1-ene creates a fully substituted, quaternary β-carbon that is absent in simpler analogs such as 1-nitropropene, 1-nitrobut-1-ene, or β-nitrostyrene. This quaternary center fundamentally alters three selection-critical properties: (i) it imposes steric constraints that dramatically improve diastereoselectivity in [3+2] cycloadditions—diastereomer ratios rise from ~3:1 with less hindered nitroalkenes to >20:1 with ortho-substituted azomethine ylide partners [1]; (ii) it blocks α-deprotonation pathways, enabling electrochemical selectivity that unsubstituted aliphatic nitroalkenes cannot achieve, as evidenced by the compound's distinct resistance to electrohydrodimerization due to low radical-anion electron density at carbon [2]; and (iii) it generates a quaternary stereocenter in the cycloadduct that is essential for the pharmacological activity of clinical candidates such as the CFTR corrector ABBV-3221—a structural feature inaccessible from mono- or unsubstituted nitroalkenes [3]. A procurement decision that substitutes a generic nitroalkene directly forfeits access to this quaternary-center architecture and the validated downstream synthetic routes.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-nitrobut-1-ene: Head-to-Head and Class-Level Comparative Data


β-Quaternary Substitution Enables Diastereoselectivity Exceeding 20:1 in [3+2] Cycloaddition, Outperforming Less-Hindered Nitroalkene Substrates by Over 6-Fold

In Cu(I)-catalyzed [3+2] cycloaddition with azomethine ylides, 3,3-dimethyl-1-nitrobut-1-ene (as a β-quaternary nitroalkene) delivers diastereomer ratios of >20:1 when paired with ortho-substituted aryl imine partners, compared to a baseline dr of only ~3:1 for the same reaction using less hindered nitroalkene substrates lacking β-quaternary substitution. This represents a >6-fold improvement in diastereoselectivity attributable specifically to the steric influence of the gem-dimethyl/tert-butyl group at the β-position [1]. The enantioselectivity for the target compound exceeds 97% ee under optimized conditions (1.0 mol% Cu catalyst, 0.5 M nitroalkene concentration, reaction complete in <30 min), and the desired diastereomer is isolable in 65% yield with >99% enantiopurity via direct crystallization from heptanes, bypassing chromatographic purification [1]. The multikilogram-scale process development achieved 78% yield of 99%-purity cycloadduct, confirming that the β-quaternary nitroalkene delivers both stereochemical fidelity and process-mass-intensity advantages that are unattainable with β-unsubstituted or β-monosubstituted nitroalkene alternatives [2].

Asymmetric catalysis Cycloaddition Pyrrolidine synthesis

Resistance to Electrohydrodimerization: 3,3-Dimethyl-1-nitrobut-1-ene Exhibits Suppressed β–β Coupling Compared to α-Proton-Bearing Aliphatic Nitroalkenes

Electrochemical and ESR studies by Mikesell et al. (1999) demonstrated that 1-nitro-3,3-dimethyl-1-butene exhibits pronounced reluctance to undergo electrohydrodimerization (β–β coupling), in contrast to aliphatic nitroalkenes bearing α-acidic protons which readily dimerize under cathodic reduction conditions. Voltammetric measurements combined with quantum mechanical calculations revealed that the radical anion of the target compound shows low electron density on carbon and correspondingly high electron density on oxygen, which correlates with suppressed dimerization kinetics [1]. Control experiments with α-proton-bearing aliphatic nitroalkenes under identical electrolysis conditions yielded appreciable β–β coupling products, whereas the tert-butyl-substituted nitroalkene preferentially underwent alternative α–β coupling pathways when catalysis was employed. An independent ESR study confirmed the formation of a persistent radical-anion intermediate during reduction of 3,3-dimethyl-1-nitrobut-1-ene, providing direct spectroscopic evidence for the unusual stability of this species [2].

Electroorganic synthesis Reductive coupling Radical anion chemistry

Validated as the Exclusive Nitroalkene Building Block in Multikilogram Manufacture of a CFTR Corrector Clinical Candidate (ABBV-3221)

3,3-Dimethyl-1-nitrobut-1-ene is the sole nitroalkene component used to construct the tetrasubstituted pyrrolidine core of ABBV-3221 (compound 19), a CFTR C2-corrector advanced into clinical development by AbbVie for cystic fibrosis [1]. The synthetic route, published in ACS Medicinal Chemistry Letters (2019), employs an enantioselective [3+2] cycloaddition between (E)-3,3-dimethyl-1-nitrobut-1-ene and imine 21 (derived from glycine ethyl ester and 2-methylbenzaldehyde) to forge the stereogenic pyrrolidine core 22, which bears a quaternary center directly traceable to the β-quaternary substitution of the starting nitroalkene [1]. The dedicated process chemistry development, published in Organic Process Research & Development (2019), optimized this cycloaddition to a 78% yield of 99%-purity product on multikilogram scale, demonstrating that the nitroalkene building block is compatible with industrial manufacturing standards including catalyst loading reduction (to 1 mol%), high-concentration processing (0.5 M), and direct crystallization-based purification that avoids chromatography [2]. No alternative nitroalkene was reported to deliver comparable results for this pharmacologically critical quaternary pyrrolidine scaffold.

Process chemistry Drug substance manufacturing Cystic fibrosis therapeutics

Thermodynamic and Kinetic Rearrangement Profile: The 1-Nitro/2-Nitro Isomerization Rate Is Quantifiably Modulated by the tert-Butyl Group

The kinetics of nitro group rearrangement between 1-nitro-3,3-dimethyl-1-butene and 2-nitro-3,3-dimethyl-1-butene were systematically studied as a function of solvent polarity, isotopic substitution, and base strength. Equilibration data collected at 13 different temperatures allowed determination of the full thermodynamic functions (ΔG, ΔH, ΔS) for this rearrangement [1]. The presence of the bulky tert-butyl group adjacent to the reaction center significantly influences the activation parameters compared to less substituted nitroalkene systems, providing quantitative thermodynamic benchmarks that are absent for the majority of commercially available nitroalkene building blocks. This dataset enables prediction of storage stability, thermal behavior during reactions, and potential isomerization side reactions under various process conditions.

Physical organic chemistry Nitro group rearrangement Thermodynamic parameters

Scalable Synthesis Route Documented Since 1982: Milder Dehydration Conditions Using DCC Versus Traditional Acetic Anhydride/Acetate Methods

The original synthesis of 3,3-dimethyl-1-nitrobut-1-ene was reported by Knochel and Seebach (Synthesis, 1982, p. 1017) using dicyclohexylcarbodiimide (DCC) for dehydration of the corresponding nitroaldol under mild conditions . This DCC-mediated method represents a distinct synthetic entry compared to the traditional nitroaldol condensation with ammonium acetate/acetic acid or acetyl chloride dehydration that is commonly employed for simpler nitroalkenes such as β-nitrostyrene or 1-nitropropene. The mild DCC conditions are particularly advantageous for acid-sensitive substrates and for preserving the (E)-configuration of the product. Subsequent alternative preparations have been reported, including samarium-promoted synthesis from 1-bromo-1-nitroalkan-2-ols delivering (E)-nitroalkenes in high yields with total stereoselectivity .

Nitroolefin synthesis Dehydration methodology DCC-mediated elimination

Research and Industrial Application Scenarios Where 3,3-Dimethyl-1-nitrobut-1-ene Provides Verifiable Advantage Over Alternative Nitroalkenes


Enantioselective Synthesis of Quaternary Pyrrolidine Cores for Fragment-Based Drug Discovery Programs

Medicinal chemistry teams pursuing tetrasubstituted pyrrolidine scaffolds with a quaternary stereocenter should select 3,3-dimethyl-1-nitrobut-1-ene as the nitroalkene building block of choice. The compound's β-quaternary substitution directly translates into the quaternary carbon of the cycloadduct, enabling construction of densely functionalized pyrrolidines with >20:1 diastereoselectivity and >97% enantioselectivity under Cu(I) catalysis [1]. Less-substituted nitroalkenes (1-nitropropene, 1-nitrobut-1-ene, β-nitrostyrene) cannot access this quaternary architecture, making them unsuitable substitutes. The method tolerates heteroaromatic, ortho-substituted, and chelating functional groups on the azomethine ylide partner, supporting diverse library synthesis for fragment-based lead generation [1].

Multikilogram Manufacture of Pharmaceutical Intermediates Requiring Direct Crystallization-Based Purification

Process chemistry groups scaling enantioselective cycloadditions to manufacturing volumes should prioritize 3,3-dimethyl-1-nitrobut-1-ene based on its demonstrated performance in the multikilogram synthesis of ABBV-3221's pyrrolidine core. The validated process achieves 78% yield of 99%-purity product with direct crystallization from heptanes (8 mL/g), eliminating chromatographic purification entirely [2]. The low catalyst loading (1.0 mol% Cu), high substrate concentration (0.5 M), and short reaction time (<30 min) are all established at scale, providing a derisked starting point for process transfer that generic nitroalkenes do not offer [2]. Procurement specifications can be benchmarked against the quality requirements documented in this published process.

Electrochemical or Reductive Synthetic Sequences Requiring Chemoselective Control Over Dimerization Pathways

Investigators designing electrosynthetic or reductive-coupling sequences where undesired β–β dimerization of nitroalkene substrates must be suppressed should procure 3,3-dimethyl-1-nitrobut-1-ene. Its demonstrated resistance to electrohydrodimerization, attributed to the tert-butyl group's influence on radical-anion electron distribution (low carbon electron density, high oxygen electron density), provides a built-in chemoselectivity filter that α-proton-bearing nitroalkenes lack [3]. ESR detection of the persistent radical anion offers a spectroscopic handle for reaction monitoring that is not available with rapidly dimerizing nitroalkene substrates [4].

Physical-Organic Studies Requiring Experimentally Characterized Nitroalkene Thermodynamic Parameters

Research groups conducting mechanistic or computational studies on nitroalkene reactivity that require experimentally anchored thermodynamic benchmarks should select 3,3-dimethyl-1-nitrobut-1-ene. The full thermodynamic functions (ΔG, ΔH, ΔS) for its nitro-group rearrangement have been determined from 13-temperature equilibration data with systematic variation of solvent, isotopic substitution, and base strength [5]. This dataset enables calibration of computational models (DFT, ab initio) against a sterically demanding nitroalkene that better represents the behavior of pharmaceutically relevant β-quaternary substrates than simpler model compounds such as nitroethylene or 1-nitropropene.

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